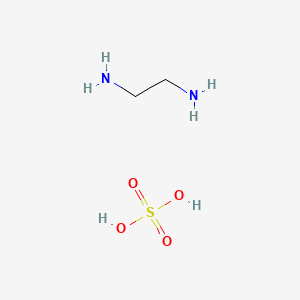

Sulfate d’éthylènediamine

Vue d'ensemble

Description

Ethylenediamine sulfate, also known as Ethylenediamine sulfate, is a useful research compound. Its molecular formula is C2H10N2O4S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243631. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylenediamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Contrôle énantiosélectif dans la cristallisation chirale

Le sulfate d’éthylènediamine (EDS) a été utilisé dans le domaine de la cristallisation chirale. Des chercheurs ont utilisé le piégeage optique avec des faisceaux laser polarisés circulairement pour étudier son énantiosélectivité . Ce processus consiste à focaliser un laser à l’interface air-solution d’une solution saturée en EDS dans de l’eau lourde, ce qui conduit à la formation de cristaux d’EDS chiraux de taille submicronique. Les conclusions de l’étude pourraient fournir de nouveaux éclaircissements sur la chiralité, améliorant potentiellement la résolution optique et s’attaquant à l’origine de l’homochiralité dans les domaines industriels et de recherche.

Hétérojonction photocatalytique pour la production d’hydrogène

Dans le domaine des énergies durables, l’EDS a joué un rôle dans la synthèse solvothermale d’hétérojonctions photocatalytiques ZnS/ZnO . La présence d’EDS pendant le processus de synthèse améliore l’efficacité photocatalytique, améliorant considérablement les taux de production d’hydrogène. Cette application est cruciale pour développer des technologies énergétiques propres et durables.

Procédés à plasma froid dans la synthèse

L’EDS est utilisé comme intermédiaire dans la fabrication de divers produits par des méthodes écologiques telles que les procédés à plasma froid . Ces processus impliquent des réactions induites par des électrons non thermiques, qui sont compatibles avec les objectifs de durabilité.

Stabilisation de la phase cubique dans les composés inorganiques

L’ajout d’EDS dans la synthèse de composés inorganiques, tels que le sulfure de zinc, contribue à stabiliser la phase cubique . Cette stabilisation est essentielle pour l’intégrité structurelle et les performances du matériau dans diverses applications, notamment l’électronique et la photonique.

Promoteur du transfert de charge en photocatalyse

L’EDS agit comme une molécule promotrice du transfert de charge à la surface des hétérojonctions photocatalytiques . Il ralentit la vitesse de recombinaison de la paire électron-trou, ce qui est un facteur crucial pour améliorer l’efficacité des processus photocatalytiques.

Piégeage et manipulation optiques

L’étude de l’EDS dans des expériences de piégeage optique a étendu l’application de cette technique au domaine de la science des cristaux . Cela inclut le contrôle des taux de croissance des cristaux et des polymorphes, ce qui a des implications pour la science des matériaux et l’ingénierie.

Safety and Hazards

Ethylenediamine is considered hazardous. It is a flammable liquid and vapor, toxic in contact with skin, and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .

Mécanisme D'action

Target of Action

Ethylenediamine, the core component of ethylenediamine sulfate, is an organic compound that serves as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .

Mode of Action

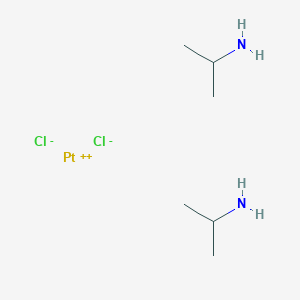

Ethylenediamine, a component of the compound, is known to act as a ligand in coordination chemistry . As a ligand, it donates its lone pairs of electrons during interactions, which can influence the behavior of the compound it is bound to .

Biochemical Pathways

Ethylenediamine is known to be involved in the production of many chemical products . It is also used in the production of aminophylline, a bronchodilator used for the treatment of bronchospasm due to asthma, emphysema, and chronic bronchitis .

Pharmacokinetics

It is known that after oral administration, the bioavailability of ethylenediamine is about 034, due to a substantial first-pass effect . The volume of distribution is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .

Result of Action

Ethylenediamine is known to be a contact sensitizer, capable of producing local and generalized reactions . This suggests that it may have an impact on immune responses.

Analyse Biochimique

Biochemical Properties

Ethylenediamine sulfate plays a significant role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions, which can alter the activity of these biomolecules. For instance, ethylenediamine sulfate can chelate metal ions such as zinc and copper, which are essential cofactors for many enzymes. By binding to these metal ions, ethylenediamine sulfate can inhibit or activate enzyme activity, depending on the specific enzyme and reaction involved .

Cellular Effects

Ethylenediamine sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the availability of metal ions, which are crucial for many cellular processes. For example, ethylenediamine sulfate can disrupt the function of metalloproteins, which are proteins that contain metal ions as cofactors. This disruption can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, ethylenediamine sulfate exerts its effects through binding interactions with metal ions and biomolecules. It can form stable complexes with metal ions, which can inhibit or activate enzymes by altering their structure and function. Additionally, ethylenediamine sulfate can affect gene expression by binding to metal ions that are involved in transcriptional regulation. This binding can either enhance or repress the transcription of specific genes, depending on the metal ion and the regulatory mechanisms involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylenediamine sulfate can change over time due to its stability and degradation. Ethylenediamine sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to ethylenediamine sulfate can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ethylenediamine sulfate vary with different dosages in animal models. At low doses, ethylenediamine sulfate can act as a chelating agent, binding to metal ions and affecting enzyme activity. At high doses, it can be toxic and cause adverse effects, such as organ damage and changes in cellular metabolism. Threshold effects have been observed in studies, where low doses have minimal impact, but higher doses lead to significant changes in cellular function and overall health .

Metabolic Pathways

Ethylenediamine sulfate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and reduction of sulfate, which is essential for the synthesis of sulfur-containing amino acids and other metabolites. Ethylenediamine sulfate can affect metabolic flux and metabolite levels by altering the availability of sulfate and other sulfur-containing compounds .

Transport and Distribution

Within cells and tissues, ethylenediamine sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of ethylenediamine sulfate can affect its activity and function, as it may concentrate in specific areas where it can interact with metal ions and biomolecules .

Subcellular Localization

Ethylenediamine sulfate is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles. Its subcellular localization can influence its activity and function, as it may interact with different biomolecules in specific compartments. For example, ethylenediamine sulfate can bind to metal ions in the cytoplasm, affecting enzyme activity and cellular metabolism. Additionally, it may be directed to specific organelles through targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

ethane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZCDZDLTIHJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70885189 | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25723-52-8, 22029-36-3 | |

| Record name | 1,2-Ethanediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25723-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H872Y4VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)

![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)